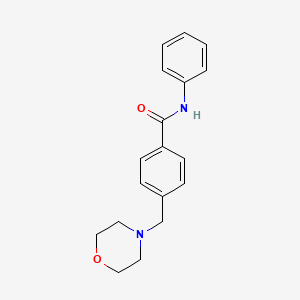![molecular formula C17H24N2O3S2 B5628953 N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide](/img/structure/B5628953.png)
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide is a complex organic compound featuring a pyrrolidine ring, a thiophene ring, and various functional groups
Méthodes De Préparation
The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide involves multiple steps, typically starting with the construction of the pyrrolidine ring. The synthetic route may include:
Cyclization Reactions: Formation of the pyrrolidine ring from acyclic precursors under specific conditions.
Functional Group Modifications: Introduction of the methoxyacetyl and cyclopropyl groups through selective reactions.
Thiophene Ring Functionalization: Incorporation of the thiophene ring and subsequent attachment of the ethylsulfanyl and carboxamide groups.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing scalable reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups, potentially modifying the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Applications De Recherche Scientifique
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antibacterial, antifungal, or antiviral properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, leveraging its unique structural features to target specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide can be compared to other compounds with similar structural features, such as:
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring, which are known for their biological activity and use in drug discovery.
Thiophene Derivatives:
Carboxamide Compounds: Molecules with carboxamide functional groups, which are common in pharmaceuticals due to their stability and ability to form hydrogen bonds.
Propriétés
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-3-23-16-7-6-14(24-16)17(21)18-13-9-19(15(20)10-22-2)8-12(13)11-4-5-11/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,18,21)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBMBAPKJVFFE-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)C(=O)NC2CN(CC2C3CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(S1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5628876.png)

![N-(2-methoxyethyl)-1-methyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-benzimidazol-2-amine](/img/structure/B5628889.png)
![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5628897.png)

![2,3-dimethyl-6-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5628907.png)
![3-fluoro-5-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5628916.png)
![3-methoxy-1-(2-{4-[(3-methylphenyl)thio]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5628922.png)
![1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5628928.png)





